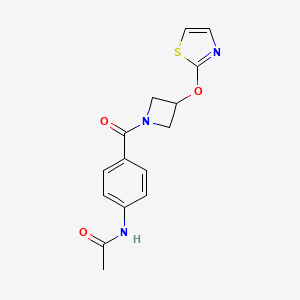

N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-10(19)17-12-4-2-11(3-5-12)14(20)18-8-13(9-18)21-15-16-6-7-22-15/h2-7,13H,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDYRZRLWFRADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with thiazole moieties have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a wide range of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level.

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the surrounding environment.

生物活性

N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Moiety : The thiazole ring is synthesized from appropriate precursors through cyclization reactions.

- Azetidine Ring Introduction : This is achieved via a cyclization reaction involving azetidine precursors and coupling reagents.

- Acetamide Formation : The final step involves the acylation of an amine with an acetic acid derivative to form the acetamide structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as A549 and C6, suggesting a mechanism that may involve the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6f | A549 | 5.0 | Induces apoptosis |

| Compound 6g | C6 | 4.5 | Caspase activation |

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. In related studies, thiazole-containing compounds were evaluated for their AChE inhibitory activity, showing significant results with IC50 values in low micromolar ranges . The binding interactions were elucidated through molecular docking studies, indicating strong affinity for the AChE active site.

Case Studies and Research Findings

- In vitro Studies : Various in vitro assays have been conducted to evaluate the biological activity of thiazole derivatives. For example, compounds derived from thiazole showed significant AChE inhibition with IC50 values ranging from 2.7 µM to 10 µM, indicating their potential in treating cognitive disorders .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at the molecular level, revealing stable binding conformations that could lead to effective inhibition of target enzymes like AChE .

- Comparative Studies : In comparative studies with known standards, thiazole derivatives displayed enhanced biological activity against various cancer cell lines compared to traditional chemotherapeutics, highlighting their potential as novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。